

Hpk1-IN-41: A Technical Guide to its Function and Mechanism of Action

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Compound of Interest

Compound Name: *Hpk1-IN-41*

Cat. No.: *B12375032*

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Abstract

Hpk1-IN-41, also identified as compound Z389, is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As a critical negative regulator of T-cell receptor (TCR) signaling, HPK1 has emerged as a key target in immuno-oncology. Inhibition of HPK1 by compounds such as **Hpk1-IN-41** is being explored as a therapeutic strategy to enhance anti-tumor immunity. This document provides a comprehensive overview of the function, mechanism of action, and experimental characterization of **Hpk1-IN-41**, based on publicly available data.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator in the signaling pathways of various immune cells, including T-cells, B-cells, and dendritic cells. In the context of T-cell activation, HPK1 is recruited to the TCR signaling complex upon antigen presentation. Its kinase activity leads to the phosphorylation of downstream targets, which ultimately dampens T-cell activation and proliferation. By inhibiting this negative regulatory function, HPK1 inhibitors can restore and enhance the immune response against cancer cells.

Hpk1-IN-41: A Potent HPK1 Inhibitor

Hpk1-IN-41 is a novel small molecule inhibitor of HPK1. It demonstrates significant potency in biochemical assays, positioning it as a valuable tool for studying the therapeutic potential of HPK1 inhibition.

Chemical Properties

Property	Value
Compound Name	Hpk1-IN-41
Alias	Compound Z389
CAS Number	2828455-23-6
Molecular Formula	C28H33N5O2
Molecular Weight	471.59 g/mol

In Vitro Potency

The primary quantitative measure of **Hpk1-IN-41**'s potency is its half-maximal inhibitory concentration (IC50) against the HPK1 enzyme.

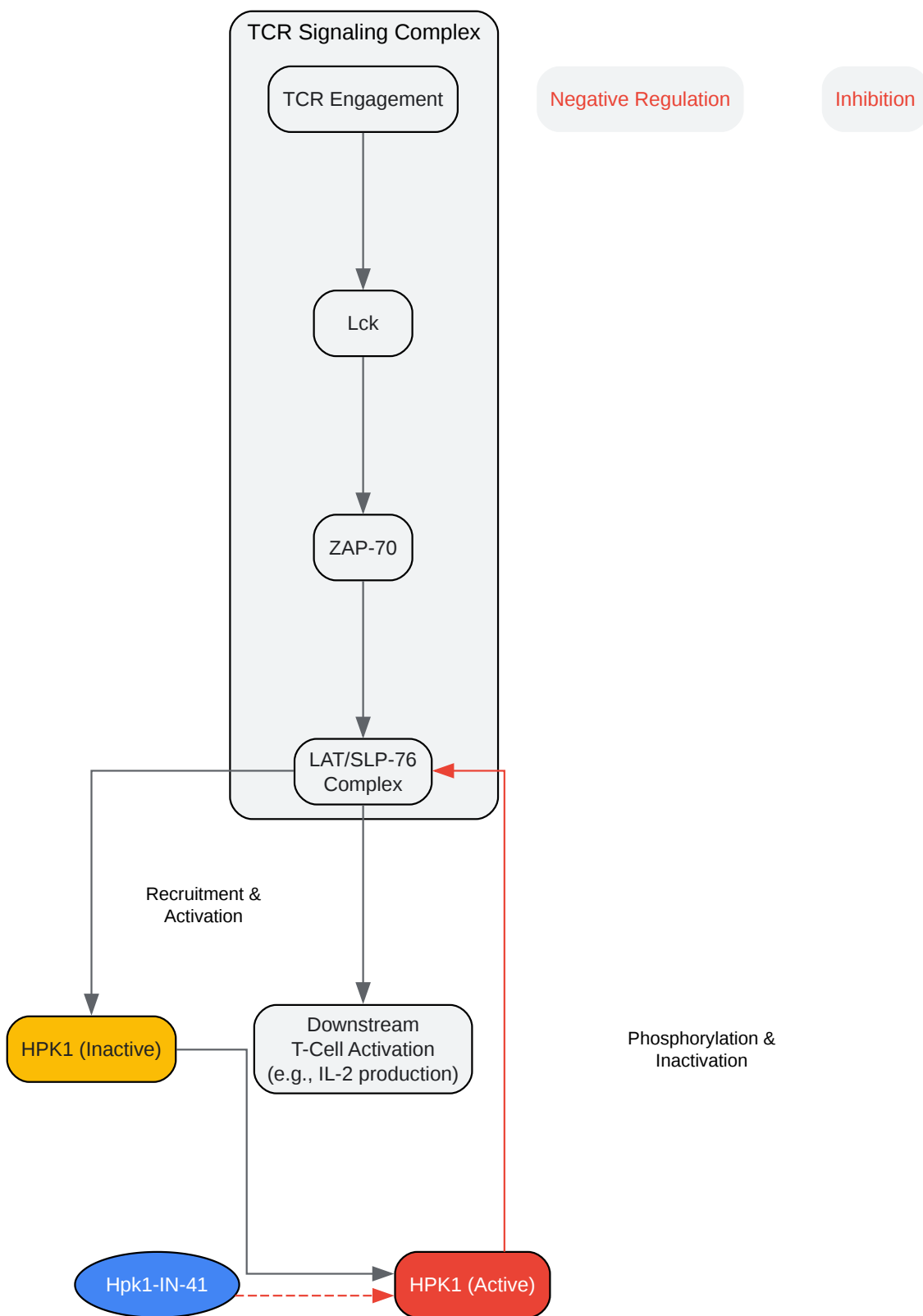
Assay Type	Parameter	Value
Biochemical Assay	IC50	0.21 nM[1][2]

Mechanism of Action

Hpk1-IN-41 functions as an ATP-competitive inhibitor of HPK1. By binding to the ATP-binding pocket of the HPK1 kinase domain, it prevents the phosphorylation of HPK1's downstream substrates. This disruption of the kinase's catalytic activity removes the negative feedback on T-cell receptor signaling, leading to enhanced T-cell activation, cytokine production, and proliferation.

Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling cascade and the mechanism of inhibition by **Hpk1-IN-41**.



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Caption: HPK1 Signaling and Inhibition by **Hpk1-IN-41**.

Experimental Protocols

The following section details the methodology for the key biochemical assay used to determine the potency of **Hpk1-IN-41**. This information is based on the general procedures outlined in the relevant patent literature for similar compounds.

HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of **Hpk1-IN-41** against the HPK1 enzyme.

Materials:

- Recombinant human HPK1 enzyme
- ATP
- Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **Hpk1-IN-41** (dissolved in DMSO)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates

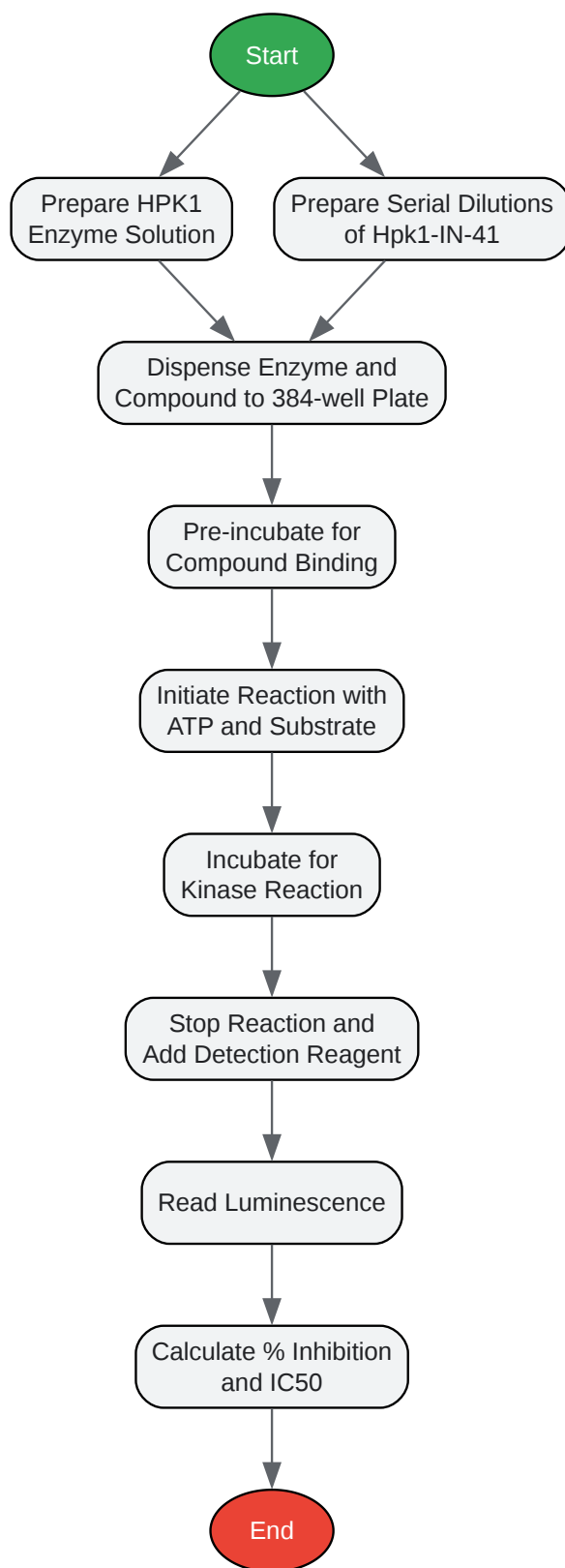
Procedure:

- A solution of the HPK1 enzyme is prepared in the assay buffer.
- **Hpk1-IN-41** is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of desired concentrations.
- The enzyme solution is added to the wells of a 384-well plate.

- The various concentrations of **Hpk1-IN-41** are added to the wells containing the enzyme. A DMSO control (vehicle) is also included.
- The plate is incubated for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
- The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP to each well.
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
- The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a kinase detection reagent according to the manufacturer's protocol.
- The luminescence signal is read on a plate reader.
- The percentage of inhibition for each concentration of **Hpk1-IN-41** is calculated relative to the DMSO control.
- The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

The workflow for the HPK1 biochemical assay is depicted below.



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Caption: Workflow for HPK1 Biochemical IC₅₀ Assay.

Therapeutic Potential and Future Directions

The potent inhibition of HPK1 by **Hpk1-IN-41** suggests its potential as a therapeutic agent in immuno-oncology. By enhancing T-cell-mediated anti-tumor immunity, **Hpk1-IN-41** could be effective as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. Further preclinical studies are necessary to evaluate its cellular activity, selectivity profile against other kinases, pharmacokinetic properties, and in vivo efficacy in tumor models.

Conclusion

Hpk1-IN-41 is a highly potent inhibitor of HPK1, a key negative regulator of T-cell activation. Its mechanism of action involves the direct inhibition of HPK1 kinase activity, leading to the potentiation of the anti-tumor immune response. The data presented in this guide underscore the potential of **Hpk1-IN-41** as a valuable pharmacological tool for research and as a candidate for further development in the field of cancer immunotherapy.

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References

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